5-(1,3-Benzothiazol-2-yl)-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1h-isoindole-1,3-dione
Description
5-(1,3-Benzothiazol-2-yl)-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1h-isoindole-1,3-dione is a complex organic compound that features a unique combination of benzothiazole, pyridine, and isoindole moieties
Properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-2-(pyridin-3-ylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O2S/c25-20-15-8-7-14(19-23-17-5-1-2-6-18(17)27-19)10-16(15)21(26)24(20)12-13-4-3-9-22-11-13/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXLVABBZDWUIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C3)C(=O)N(C4=O)CC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Benzothiazol-2-yl)-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1h-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Synthesis of Isoindole Moiety: The isoindole ring can be formed by the reaction of phthalic anhydride with an amine, followed by cyclization.
Coupling Reactions: The benzothiazole and isoindole intermediates are then coupled using a suitable linker, such as a pyridine derivative, under basic or catalytic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Benzothiazol-2-yl)-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1h-isoindole-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Several studies have indicated that compounds with similar benzothiazole scaffolds exhibit significant antimicrobial properties. The mechanism often involves inhibition of essential bacterial enzymes or pathways.
- Target Enzyme : The compound may inhibit DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase), a crucial enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis .
- Mode of Action : By inhibiting this enzyme, the compound disrupts the synthesis of mycobacterial cell walls, leading to bacterial death.
Anticancer Activity
The compound has shown promise in anticancer applications. In vitro studies have demonstrated its ability to inhibit the growth of various human tumor cell lines.
- Mechanism of Action : The compound's anticancer effects may be attributed to its ability to induce apoptosis in cancer cells through various biochemical pathways .
- Case Study : In a study conducted by the National Cancer Institute (NCI), related compounds displayed significant antimitotic activity against tested human tumor cells, suggesting a similar potential for this compound .
Pharmacokinetics and Drug-Like Properties
Evaluations using tools like SwissADME indicate that the compound possesses favorable drug-like properties, including good solubility and permeability characteristics. These properties are crucial for its development as a therapeutic agent.
Synthesis and Industrial Production
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Benzothiazole Core : Cyclization reactions involving 2-aminothiophenol.
- Introduction of Isoindole Moiety : This can be achieved through various condensation reactions.
- Attachment of Pyridine Group : Alkylation reactions with pyridine derivatives under basic conditions.
Industrial production methods would focus on optimizing these synthetic routes for higher yields and purity while adhering to green chemistry principles.
Summary Table of Applications
| Application | Mechanism | Potential Targets |
|---|---|---|
| Antimicrobial | Inhibition of DprE1 enzyme | Mycobacterium tuberculosis |
| Anticancer | Induction of apoptosis | Various human tumor cell lines |
| Drug Development | Favorable pharmacokinetic properties | Potential therapeutic agents |
Mechanism of Action
The mechanism of action of 5-(1,3-Benzothiazol-2-yl)-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1h-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
5-(1,3-Benzothiazol-2-yl)-2-(pyridin-2-ylmethyl)isoindole-1,3-dione: Similar structure but with a different position of the pyridine ring.
5-(1,3-Benzothiazol-2-yl)-2-(pyridin-4-ylmethyl)isoindole-1,3-dione: Similar structure but with a different position of the pyridine ring.
Uniqueness
5-(1,3-Benzothiazol-2-yl)-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1h-isoindole-1,3-dione is unique due to its specific combination of benzothiazole, pyridine, and isoindole moieties, which confer distinct chemical and biological properties
Biological Activity
The compound 5-(1,3-Benzothiazol-2-yl)-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a member of the isoindole family known for its diverse biological activities. This article explores its biological activity, focusing on its antibacterial and anti-tubercular properties, as well as its mechanisms of action and pharmacokinetic profiles.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure incorporates a benzothiazole moiety and a pyridine ring, which are critical for its biological activity.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. It has been shown to inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism involves interference with essential biochemical pathways such as:
- Cell wall synthesis
- Protein synthesis
- DNA replication
These actions lead to bacterial cell death or inhibition of proliferation .
Anti-Tubercular Activity
The compound has also been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis. In vitro studies revealed that it possesses an IC90 value ranging from 3.73 to 4.00 μM, indicating potent activity against this pathogen. Notably, one derivative exhibited an IC90 of 40.32 μM .
The biological activity of this compound is attributed to its ability to bind to specific targets within microbial cells. This binding disrupts enzymatic functions essential for bacterial survival. The following pathways are particularly affected:
- Inhibition of key proteins : The compound interacts with proteins involved in critical cellular processes.
- Disruption of metabolic pathways : It interferes with metabolic pathways necessary for bacterial growth and replication.
Pharmacokinetics
Pharmacokinetic studies suggest that the compound has favorable absorption, distribution, metabolism, and excretion (ADMET) profiles. Similar compounds have demonstrated good bioavailability and metabolic stability, which are crucial for therapeutic efficacy .
Table 1: Summary of Biological Activities
Q & A
Basic: What synthetic routes are recommended for synthesizing 5-(1,3-Benzothiazol-2-yl)-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione, and what conditions optimize yield?
Answer: Synthesis typically involves condensation reactions between benzothiazole and pyridinylmethyl precursors. For example, refluxing with sodium acetate in acetic acid (3–5 hours) promotes cyclization, while stoichiometric control (e.g., 0.11 mol aldehyde to 0.1 mol thiazolone) minimizes side products. Purification via recrystallization (DMF/acetic acid) enhances purity. Reaction monitoring (TLC/HPLC) ensures optimal termination .
Advanced: How can reaction conditions be optimized to reduce side-product formation during synthesis?
Answer: Side reactions are mitigated by adjusting catalysts (e.g., Lewis acids), solvent polarity (acetic acid vs. DMF), and stepwise reagent addition. Temperature gradients (ramped reflux) suppress undesired pathways. Post-synthesis, column chromatography or fractional crystallization isolates the target compound. Computational tools (DFT) predict reactive intermediates to refine conditions .
Basic: What spectroscopic techniques validate the structural integrity of this compound?
Answer: 1H/13C NMR confirms substituent positions and aromaticity. IR spectroscopy identifies carbonyl (1,3-dione) and benzothiazole C=N stretches. HRMS verifies molecular weight (±5 ppm). For unambiguous confirmation, single-crystal X-ray diffraction (as in ) resolves bond angles and stereochemistry .
Advanced: How can computational methods predict biological target interactions for this compound?
Answer: Molecular docking (AutoDock, Schrödinger) models binding to benzothiazole-recognizing proteins (e.g., kinases or DNA repair enzymes). MD simulations (GROMACS) assess complex stability. QSAR models, trained on analogs (e.g., ’s activity data), correlate substituent effects (e.g., pyridinylmethyl) with potency .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Answer: Use enzyme inhibition assays (e.g., kinase activity via ADP-Glo™) and cytotoxicity screens (MTT on cancer cell lines). ’s species-specific activity (e.g., Sp1–Sp5 data) suggests analogous testing against bacterial/fungal models. Dose-response curves (IC50) quantify efficacy .
Advanced: How to resolve contradictions in activity data across biological models?
Answer: Cross-validate using orthogonal assays (e.g., biochemical vs. phenotypic). Assess variables like membrane permeability (logP) or metabolic stability (microsomal assays). Statistical analysis (ANOVA) identifies outliers, while proteomics/transcriptomics pinpoints off-target effects. ’s variable Sp1–Sp5 responses highlight model-specific sensitivities .
Basic: What storage conditions prevent compound degradation?
Answer: Store at -20°C in anhydrous DMSO or desiccated vials. Stability studies (accelerated degradation at 40°C/75% RH) identify degradation pathways. Regular HPLC monitoring detects impurities (e.g., hydrolyzed dione). ’s recommendations for benzothiazole analogs apply here .
Advanced: How to elucidate mechanisms when phenotypic screens show non-specific effects?
Answer: Combine affinity chromatography (biotinylated probes) with CRISPR-Cas9 knockout screens to identify critical targets. Metabolomics profiles pathway disruptions. ’s acylation mechanism suggests testing nucleophile-rich targets (e.g., cysteine proteases) via kinetic assays .
Basic: How to assess environmental impact or biodegradation pathways?
Answer: Follow OECD 301F (aqueous biodegradability) and OECD 307 (soil degradation). LC-MS/MS tracks metabolites in simulated ecosystems. ’s INCHEMBIOL framework evaluates abiotic (hydrolysis) and biotic (microbial) transformations, informing ecotoxicity profiles .
Advanced: What interdisciplinary strategies link structural modifications to pharmacokinetics?
Answer: Integrate medicinal chemistry (SAR from ), ADMET assays (Caco-2 permeability, hepatic microsomal stability), and PBPK modeling . Substituent engineering (e.g., pyridinylmethyl vs. alkyl chains) balances solubility and bioavailability. In vivo PK studies (rodents) validate predictions .
Key Methodological Considerations:
- Contradiction Analysis : Use multi-omics approaches to reconcile conflicting data.
- Experimental Design : Randomized block designs (as in ) reduce bias in biological assays .
- Data Validation : Cross-reference computational predictions with empirical results (e.g., docking vs. crystallography).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
